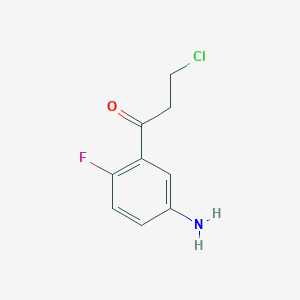
(R)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoropyridine moiety, and an ethan-1-ol backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoropyridine-2-carbaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a secondary amine.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or de-fluorinated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated pyridine moiety can be used in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular interactions.
Medicine
In medicine, ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride has potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in neurological disorders.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other agricultural products.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the fluoropyridine moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(5-chloropyridin-2-yl)ethan-1-ol dihydrochloride
- 2-amino-2-(5-bromopyridin-2-yl)ethan-1-ol dihydrochloride
- 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride
Uniqueness
®-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its binding affinity to target proteins.
Properties
Molecular Formula |
C7H11Cl2FN2O |
|---|---|
Molecular Weight |
229.08 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-fluoropyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9FN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 |
InChI Key |
QYOWDHWVUGGOJO-ILKKLZGPSA-N |
Isomeric SMILES |
C1=CC(=NC=C1F)[C@H](CO)N.Cl.Cl |
Canonical SMILES |
C1=CC(=NC=C1F)C(CO)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





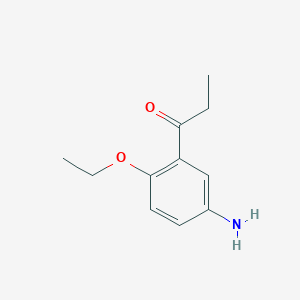
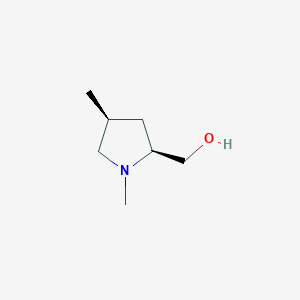
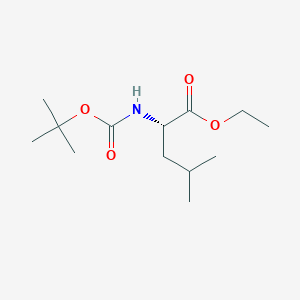

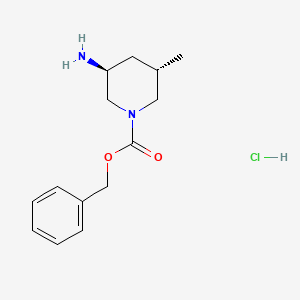
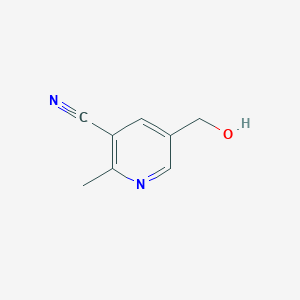

![Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B14043834.png)
